molecular formula C72 H112 O6 B1148412 Astaxanthin dipalmitate CAS No. 112421-21-3

Astaxanthin dipalmitate

Cat. No.: B1148412
CAS No.: 112421-21-3
M. Wt: 1073.66
Attention: For research use only. Not for human or veterinary use.
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Description

Astaxanthin dipalmitate is a derivative of astaxanthin, a naturally occurring carotenoid known for its vibrant red color and potent antioxidant properties. Astaxanthin is found in various marine organisms such as microalgae, krill, shrimp, and salmon. This compound is formed by esterifying astaxanthin with palmitic acid, enhancing its stability and solubility in lipophilic environments. This compound is widely used in the food, cosmetic, and pharmaceutical industries due to its health benefits and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Astaxanthin dipalmitate can be synthesized through the esterification of astaxanthin with palmitic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to around 60-80°C for several hours to ensure complete esterification. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biotechnological methods. Microalgae such as Haematococcus pluvialis are cultivated under specific conditions to produce high yields of astaxanthin. The harvested biomass is then subjected to extraction processes using solvents like ethanol or supercritical carbon dioxide. The extracted astaxanthin is subsequently esterified with palmitic acid to form this compound.

Chemical Reactions Analysis

Types of Reactions: Astaxanthin dipalmitate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products. This reaction is often catalyzed by light, heat, or reactive oxygen species.

    Reduction: Reduction reactions can convert this compound back to its free astaxanthin form.

    Substitution: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions to release free astaxanthin and palmitic acid.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.

Major Products:

    Oxidation: Various oxidized derivatives of astaxanthin.

    Reduction: Free astaxanthin.

    Substitution: Free astaxanthin and palmitic acid.

Scientific Research Applications

Astaxanthin dipalmitate has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study esterification and oxidation reactions.

    Biology: Investigated for its antioxidant properties and its role in protecting cells from oxidative stress.

    Medicine: Explored for its potential in treating cardiovascular diseases, neurodegenerative disorders, and skin conditions due to its anti-inflammatory and antioxidant effects.

    Industry: Utilized in the formulation of dietary supplements, cosmetics, and functional foods to enhance stability and bioavailability.

Mechanism of Action

Astaxanthin dipalmitate exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species and neutralizes free radicals, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways involved in inflammation and apoptosis. Molecular targets include nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor-kappa B (NF-κB), which play crucial roles in cellular defense mechanisms.

Comparison with Similar Compounds

Astaxanthin dipalmitate is unique compared to other carotenoids due to its enhanced stability and solubility. Similar compounds include:

    Beta-carotene: Another carotenoid with antioxidant properties but less stable than this compound.

    Lutein: Known for its role in eye health, but it lacks the same level of stability and antioxidant potency.

    Zeaxanthin: Similar to lutein, it is beneficial for eye health but does not offer the same stability as this compound.

This compound stands out due to its superior stability, making it a preferred choice in various applications where long-term stability is crucial.

Properties

IUPAC Name

[(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hexadecanoyloxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethyl-2-oxocyclohex-3-en-1-yl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H112O6/c1-13-15-17-19-21-23-25-27-29-31-33-35-37-49-67(73)77-65-55-71(9,10)63(61(7)69(65)75)53-51-59(5)47-41-45-57(3)43-39-40-44-58(4)46-42-48-60(6)52-54-64-62(8)70(76)66(56-72(64,11)12)78-68(74)50-38-36-34-32-30-28-26-24-22-20-18-16-14-2/h39-48,51-54,65-66H,13-38,49-50,55-56H2,1-12H3/b40-39+,45-41+,46-42+,53-51+,54-52+,57-43+,58-44+,59-47+,60-48+/t65-,66-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCSBYMDXUESFD-XXRXXVCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CC(C(=C(C1=O)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@H]1C(=O)C(=C(C(C1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)[C@H](CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)\C)\C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H112O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1073.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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